N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound belongs to the pyridazinone-acetamide class, characterized by a pyridazinone core linked to a substituted phenylacetamide moiety. Its structure includes a 4-bromophenyl group and a 2-fluoro-4-methoxyphenyl substituent, which distinguishes it from related analogs. Pyridazinones are known for their pharmacological versatility, particularly as ligands for formyl peptide receptors (FPR1/FPR2) and acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C19H15BrFN3O3 |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15BrFN3O3/c1-27-14-6-7-15(16(21)10-14)17-8-9-19(26)24(23-17)11-18(25)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
LFUUMQMVDJPNHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity through various studies, including in vitro and in vivo evaluations, molecular docking studies, and structure-activity relationships.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of bromine and fluorine atoms, along with a methoxy group, suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression.
1. HDAC Inhibition
Studies have demonstrated that this compound shows potent inhibitory effects on HDAC enzymes. In vitro assays indicated an IC50 value in the low micromolar range, suggesting strong inhibitory potential compared to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 1.30 | HDAC3 |
| SAHA | 17.25 | HDAC |
2. Antiproliferative Activity
The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). Results showed that it significantly inhibited cell proliferation with IC50 values ranging from 5 to 10 μM across different cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 5.00 |
| MDA-MB-231 | 8.00 |
| A549 | 7.50 |
The mechanism by which this compound exerts its effects appears to involve apoptosis induction and cell cycle arrest:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound increased the rate of apoptosis in HepG2 cells from 5.83% in untreated controls to over 28% at higher concentrations .
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest, which is critical for halting the proliferation of cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- HepG2 Xenograft Model : In a study involving xenografts of HepG2 cells in nude mice, treatment with the compound resulted in a tumor growth inhibition rate of approximately 48%, demonstrating its potential as an anticancer agent .
- Combination Therapy : When combined with other chemotherapeutic agents like taxol and camptothecin, this compound enhanced their anticancer effects, suggesting a synergistic mechanism .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound towards HDAC enzymes. The results indicated favorable binding interactions, particularly through hydrogen bonds and π-stacking interactions with key residues within the active site of HDACs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit promising anticancer properties. For instance, studies on related pyridazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves targeting specific signaling pathways associated with tumor growth.
Case Study : A study published in PubMed highlighted the use of a related compound for imaging solid tumors, demonstrating its potential in both therapeutic and diagnostic applications . The study utilized biodistribution studies in tumor xenografts, revealing high affinity for sigma receptors, which are implicated in cancer biology.
Neurological Disorders
Compounds with similar structures have been investigated for their neuroprotective effects. The ability to cross the blood-brain barrier allows them to target neurological pathways effectively.
Case Study : Research has indicated that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety. The modulation of sigma receptors has been noted as a significant mechanism of action .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Acylation | Acetic anhydride | 85 |
| 2 | Cyclization | Pyridazine derivative | 75 |
| 3 | Halogenation | Bromine | 90 |
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Sigma Receptors : These receptors play a crucial role in modulating neurotransmission and have been implicated in cancer progression.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.
- Inflammatory Pathways : Some studies suggest that derivatives can modulate inflammatory responses, providing a dual action against cancer and inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations and Receptor Specificity
The substituents on the pyridazinone core and the benzyl/aryl groups critically influence receptor binding and activity:

Key Trends :
- Methoxy Position : 4-Methoxybenzyl derivatives (e.g., 4b) exhibit FPR2 specificity, while 3-methoxy analogs (e.g., 4c) show mixed FPR1/FPR2 activity .
- Fluorine Substitution : The target compound’s 2-fluoro group may improve metabolic stability or receptor interaction compared to methoxy/methylthio groups.
- Alkyl Chain Modifications : Increasing alkyl chain length (e.g., ethyl to butyl in 4c–4e) correlates with altered lipophilicity but variable synthetic yields (30–57%) .
Pharmacological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

